Osmium

Catalog No.
S599960
CAS No.
7440-04-2
M.F
Os
M. Wt
190.2 g/mol
Availability
In Stock
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Osmium

CAS Number

7440-04-2

Product Name

Osmium

IUPAC Name

osmium

Molecular Formula

Os

Molecular Weight

190.2 g/mol

InChI

InChI=1S/Os

InChI Key

SYQBFIAQOQZEGI-UHFFFAOYSA-N

SMILES

[Os]

Solubility

Insoluble in acids and aqua regia; attacked by fused alkalis

Synonyms

Osmium

Canonical SMILES

[Os]
  • Staining and Fixing: Osmium tetroxide (OsO₄), a volatile compound of osmium, is used as a fixative and stain in electron microscopy . As a fixative, it reacts with and preserves the structure of biological tissues, preventing them from decomposing under the vacuum conditions of the electron microscope. Additionally, its high atomic number (Z = 76) makes it an excellent stain, as it effectively scatters electrons and increases the contrast of cellular components, particularly lipids, which are otherwise difficult to visualize due to their low electron density . This enhanced contrast allows researchers to study the intricate details of cell structure and function with greater clarity.

Osmium in Geochemistry and Cosmochemistry

Beyond electron microscopy, osmium isotopes are valuable tools in geochemistry and cosmochemistry.

  • Isotope Tracers: Osmium has seven naturally occurring isotopes, with 187Os being radiogenic, meaning it is formed from the radioactive decay of 187Re . Due to the different geochemical behavior of these isotopes, their relative abundance (expressed as the ratio 187Os/188Os) can be used to trace the origin and history of rocks and minerals . This information provides insights into the formation and evolution of the Earth's crust and mantle, as well as the origin and composition of meteorites.

Emerging Applications of Osmium Nanoparticles

Research on osmium nanoparticles is a growing area with promising future applications.

  • Catalysis: Osmium nanoparticles exhibit unique catalytic properties that make them potentially useful in various chemical reactions, including hydrogenation, dehydrogenation, and oxidation . Their high surface area and tunable properties offer advantages over traditional catalysts, potentially leading to improved efficiency and selectivity in various industrial processes.
  • Sensing: Osmium nanoparticles are also being explored for their potential applications in developing highly sensitive and selective sensors for various analytes, including environmental pollutants and biological molecules . Their unique electronic and chemical properties offer promising avenues for developing novel sensing technologies.

Osmium is a chemical element with the symbol Os and atomic number 76, belonging to the platinum group of metals. It is characterized as a dense, blue-white metal that is hard and brittle, making it challenging to work with at elevated temperatures. Osmium has the highest melting point of all the platinum metals, approximately 3,000 °C, and is known for its extreme density, measuring about 22.59 grams per cubic centimeter . The name "osmium" derives from the Greek word osme, meaning "odor," reflecting the strong smell of some of its compounds, particularly osmium tetroxide .

Osmium exhibits a wide range of oxidation states, from -4 to +8, with the +8 state being particularly notable as it is the highest oxidation state achieved by any element aside from iridium . The most common compound associated with osmium is osmium tetroxide (OsO₄), which is highly toxic and volatile .

  • Osmium metal itself is considered relatively non-toxic [].
  • However, osmium tetroxide (OsO₄), a volatile oxide formed when osmium is exposed to air or heated, is highly toxic. It can irritate the skin, eyes, and respiratory system [, ].

Osmium readily reacts with oxygen to form osmium tetroxide when heated or exposed to air. The reaction can be represented as follows:

Os+2O2OsO4\text{Os}+2\text{O}_2\rightarrow \text{OsO}_4

In organic chemistry, osmium tetroxide acts as a powerful oxidizing agent. It can react with alkenes in a process known as dihydroxylation, where it adds across the double bond to form diol products. This reaction typically requires catalytic conditions due to the toxicity and cost of osmium tetroxide. Common reoxidants used in these reactions include hydrogen peroxide and N-methylmorpholine N-oxide .

Osmium also forms various oxofluorides and can interact with Lewis bases to produce adducts. For instance, it reacts with amines to form imido derivatives .

The primary method for synthesizing osmium tetroxide involves the oxidation of osmium metal or powder using oxygen or air at elevated temperatures (around 200 °C). The reaction proceeds slowly at room temperature but becomes more efficient under heat:

Os+2O2OsO4\text{Os}+2\text{O}_2\rightarrow \text{OsO}_4

Another method involves dissolving osmium-containing ores in aqua regia (a mixture of hydrochloric acid and nitric acid), which allows for the extraction of osmium along with other platinum group metals .

  • Staining Agent: Osmium tetroxide is extensively used in electron microscopy for tissue staining.
  • Organic Synthesis: It serves as a catalyst in organic reactions, particularly for dihydroxylation of alkenes.
  • Alloys: Osmium is used as an alloying agent to improve hardness and durability in materials like fountain pen tips and electrical contacts .
  • Research: Its unique properties make it valuable in scientific research, particularly in studies involving oxidation reactions.

Interaction studies involving osmium primarily focus on its reactivity with biological molecules and its role as a catalyst. Research has shown that osmium compounds can interact with DNA and proteins, leading to potential applications in targeted drug delivery systems for cancer therapy. Additionally, studies have examined the mechanisms by which osmium tetroxide induces oxidative stress in cells, contributing to its cytotoxic effects .

Several compounds are similar to osmium based on their chemical properties and oxidation states. Here are some notable comparisons:

CompoundOxidation StatesKey Characteristics
Ruthenium-2 to +8Similar reactivity; used in catalysis and electronics
Iridium-1 to +9Known for high corrosion resistance; used in jewelry
Platinum-2 to +6Widely used in catalytic converters; less toxic than osmium
Molybdenum-2 to +6Used in steel alloys; lower density than osmium
Tungsten-2 to +6High melting point; used in light bulb filaments

Osmium's uniqueness lies primarily in its extreme density and high oxidation state (+8), which are not commonly found together in other transition metals . Its applications are also limited by its toxicity compared to other platinum group metals that may not exhibit such hazardous properties.

Oxidation States and Electron Configuration

Common oxidation states (+4, +6, +8)

Osmium exhibits an exceptionally wide range of oxidation states, spanning from -2 to +8, making it one of the most chemically versatile elements in the periodic table [1] [2]. Among these, the oxidation states +4, +6, and +8 represent the most frequently encountered and chemically significant forms.

The +4 oxidation state is characterized by the electron configuration [Xe] 4f¹⁴ 5d⁴ and represents one of the most stable oxidation states for osmium [1] [3]. Common compounds in this oxidation state include osmium dioxide (OsO₂) and osmium tetrachloride (OsCl₄) [1]. The +4 state is particularly prevalent in octahedral coordination complexes, where osmium typically exhibits low-spin d⁴ configuration [4]. This oxidation state demonstrates remarkable stability under various chemical conditions and forms the basis for numerous coordination compounds used in catalytic applications.

The +6 oxidation state, with electron configuration [Xe] 4f¹⁴ 5d², occurs in compounds such as osmium hexafluoride (OsF₆) [1] [5]. This oxidation state is less common than +4 but remains chemically accessible under appropriate conditions. Osmium(VI) compounds often display unique reactivity patterns, particularly in organometallic chemistry where they can form stable hydroxo complexes that demonstrate remarkable reactivity with both acids and bases [6].

The +8 oxidation state represents the highest oxidation state achievable by osmium and is notable for being among the highest oxidation states attained by any chemical element [1] [2]. With the electron configuration [Xe] 4f¹⁴ 5d⁰, osmium(VIII) is exemplified by osmium tetroxide (OsO₄), which serves as the most well-known and widely utilized osmium compound [1] [7]. The +8 oxidation state is also encountered in compounds such as tetrakis(dimethylamido)osmium(VIII), Os(N(CH₃)₄) [1].

Rare oxidation states and their stability

Beyond the common oxidation states, osmium displays several rare oxidation states that highlight the remarkable flexibility of its electronic structure. The negative oxidation states -2 and -1 are represented by reactive compounds such as Na₂[Os(CO)₄] and Na₂[Os₄(CO)₁₃], respectively [1] [2]. These compounds are primarily utilized in the synthesis of osmium cluster compounds and demonstrate the element's ability to accept significant electron density through π-backbonding with carbonyl ligands.

The neutral oxidation state (0) occurs in compounds like triosmium dodecacarbonyl (Os₃(CO)₁₂), which represents a stable cluster compound where osmium atoms are held together through metal-metal bonds [1]. This oxidation state is particularly important in organometallic chemistry and catalysis.

Intermediate oxidation states such as +1, +2, +3, +5, and +7 exhibit varying degrees of stability [1] [8]. The +1 oxidation state is exemplified by osmium monoiodide (OsI), while +2 and +3 states are commonly encountered in halide complexes such as OsI₂ and OsBr₃ [1]. The +5 oxidation state appears in osmium pentafluoride (OsF₅), and +7 is found in osmium oxyfluoride (OsOF₅) [1].

The stability of higher oxidation states (+5 through +8) in osmium compounds is attributed to the relativistic effects associated with 5d elements [8]. These effects result in increased stabilization of higher oxidation states compared to their lighter 4d and 3d analogs. The phenomenon explains why osmium can achieve oxidation states that are either rare or completely unknown in corresponding ruthenium compounds.

Electronegativity and ionization energies

Osmium exhibits an electronegativity value of 2.2 on the Pauling scale, positioning it as a moderately electronegative element within the transition metal series [9] [10] [11]. This electronegativity value reflects osmium's ability to attract electrons in chemical bonds and influences its bonding behavior with various ligands.

The ionization energies of osmium demonstrate the progressive difficulty of removing electrons from the atom. The first ionization energy is 8.7 eV (840 kJ/mol), indicating the energy required to remove the first electron from neutral osmium [10] [12] [3]. The second ionization energy increases to 1600 kJ/mol, while the third ionization energy reaches 2400 kJ/mol [12] [13]. These values reflect the increasing nuclear charge experienced by the remaining electrons as successive electrons are removed.

The electron affinity of osmium is 106.1 kJ/mol, representing the energy released when an electron is added to a neutral osmium atom [9] [10]. This relatively high electron affinity indicates osmium's capacity to accept electrons and form stable anionic complexes, particularly evident in its ability to form stable compounds in negative oxidation states.

The relationship between these fundamental properties significantly influences osmium's chemical behavior. The moderate electronegativity combined with relatively high ionization energies contributes to osmium's preference for forming covalent bonds rather than purely ionic interactions. This characteristic is particularly evident in the extensive coordination chemistry exhibited by osmium compounds.

Reactivity Patterns

Interaction with atmospheric oxygen

Osmium demonstrates a distinctive relationship with atmospheric oxygen that varies dramatically depending on the physical form of the metal. Bulk osmium metal exhibits remarkable resistance to atmospheric attack under normal conditions [5] [14]. This resistance stems from the formation of a protective oxide layer that prevents further oxidation of the underlying metal.

However, finely divided osmium powder displays entirely different behavior when exposed to atmospheric oxygen [5] [15]. Even at room temperature, powdered osmium undergoes slow oxidation to form osmium tetroxide (OsO₄), producing the characteristic unpleasant odor associated with this highly toxic compound [5] [15]. The reaction can be represented as:

Os(s) + 2O₂(g) → OsO₄(s)

This spontaneous formation of osmium tetroxide from powdered metal presents significant safety concerns due to the extreme toxicity and volatility of OsO₄ [15] [16]. The compound has a melting point of 30°C and boiling point of 130°C, making it highly volatile under normal laboratory conditions [5].

When bulk osmium is heated in the presence of oxygen, the formation of osmium tetroxide becomes more favorable, with reaction typically occurring around 400°C [5]. The volatility of the resulting tetroxide distinguishes osmium from its platinum group metal neighbors, most of which form non-volatile oxides under similar conditions.

Reactivity with acids and bases

Osmium metal demonstrates exceptional resistance to attack by most acids and bases, including aqua regia, which readily dissolves most other metals [2] [5]. This chemical inertness under normal conditions contributes to osmium's classification among the noble metals, despite its ability to form compounds in numerous oxidation states.

Hot concentrated nitric acid represents one of the few acids capable of attacking osmium metal, leading to the formation of osmium tetroxide [2] [5]. This reaction proceeds according to:

Os(s) + 4HNO₃(aq) → OsO₄(s) + 4NO₂(g) + 2H₂O(l)

The resistance to acid attack stems from osmium's high standard reduction potential and the stability of its metallic form. However, osmium compounds, particularly those in higher oxidation states, display significantly different reactivity patterns with acids and bases.

Osmium(VI) hydroxo compounds exhibit remarkable reactivity with both Brønsted acids and bases [6]. These compounds can be protonated by acids to form neutral hydroxo dimers, while they also react readily with bases. The hydroxo ligands in these complexes serve as versatile reactive sites, enabling diverse chemical transformations.

Osmium tetroxide itself demonstrates interesting acid-base chemistry [7]. When treated with alkaline aqueous solutions, OsO₄ forms perosmate anions of the formula OsO₄(OH)₂²⁻ [1]. This species can be further reduced to osmate anions, OsO₂(OH)₄²⁻, under appropriate conditions [1]. These transformations highlight the pH-dependent chemistry of osmium in aqueous environments.

Behavior under various chemical environments

Osmium displays markedly different reactivity patterns depending on the specific chemical environment encountered. In halogenated environments, osmium reacts with fluorine at elevated temperatures (600°C) and high pressure (400 atmospheres) to form osmium heptafluoride (OsF₇) [5]. Under milder conditions, the reaction produces osmium hexafluoride (OsF₆) [5].

Chlorine and bromine react with osmium at high temperatures to produce the corresponding tetrahalides, OsCl₄ and OsBr₄ [5]. These reactions require significantly more forcing conditions compared to fluorine, reflecting the greater reactivity of fluorine and the stability of the resulting fluoride compounds.

In reducing environments, particularly those containing hydrogen or carbon monoxide, osmium can be reduced from higher oxidation states to lower ones or to the metallic state [15]. This property is utilized in certain metallurgical processes for osmium recovery and purification.

Osmium compounds demonstrate interesting behavior in organic solvent environments. Osmium tetroxide, despite its inorganic nature, shows excellent solubility in organic solvents and reacts readily with alkenes to form osmate esters [7]. This property has led to its widespread use in organic synthesis, particularly for the dihydroxylation of alkenes.

The presence of coordinating ligands dramatically alters osmium's chemical behavior. In the presence of strong π-acceptor ligands such as carbon monoxide, osmium readily forms stable carbonyl complexes even in low oxidation states [1]. Conversely, strong σ-donor ligands tend to stabilize higher oxidation states of osmium.

Electrochemical environments also significantly influence osmium's behavior. Many osmium complexes display reversible or quasi-reversible redox couples, making them attractive for electrochemical applications [17]. The redox potentials of these couples can be tuned through appropriate choice of ligands and coordination environment.

Coordination Chemistry

Coordination geometries and complexes

Osmium displays remarkable versatility in its coordination chemistry, forming stable complexes with coordination numbers ranging from 4 to 8 [4] [18] [19]. The specific coordination geometry adopted depends on several factors including the oxidation state of osmium, the nature of the ligands, and steric considerations.

Four-coordinate complexes typically adopt either square planar or tetrahedral geometries. Square planar geometry is particularly favored for osmium(II) d⁶ systems, where the strong ligand field leads to low-spin configurations [19]. Notable examples include osmium(II) complexes with strong π-acceptor ligands. Recent advances have demonstrated the synthesis of square-planar alkylidyne osmium complexes such as OsCl(≡CPh)(IPr)(P^i^Pr₃), where IPr represents a bulky N-heterocyclic carbene ligand [19]. The coordination geometry in such complexes features the chloride trans to the alkylidyne and the N-heterocyclic carbene trans to the phosphine, with bond angles approaching 180° [19].

Five-coordinate complexes commonly adopt square pyramidal or trigonal bipyramidal geometries [19] [20]. Square pyramidal geometry is particularly prevalent in osmium alkylidene complexes, where the alkylidene ligand occupies the apical position [19]. For instance, osmium complexes of the type Os(C≡CR)Cl(═CHPh)(IPr)(P^i^Pr₃) exhibit square pyramidal geometry with the alkylidene in the apex and the remaining ligands forming the basal plane [19].

Six-coordinate complexes predominantly adopt octahedral geometry, which represents the most common coordination environment for osmium across multiple oxidation states [4] [21]. Octahedral osmium complexes are found in oxidation states ranging from +2 to +6, with examples including Os(NH₃)₆²⁺ and various halide complexes such as OsCl₆²⁻ [22]. The octahedral geometry provides optimal overlap between osmium d-orbitals and ligand orbitals, contributing to the stability of these complexes.

Seven-coordinate complexes represent a more unusual but well-documented coordination environment for osmium. The most notable example is the heptacyanoosmate(IV) anion, [Os(CN)₇]³⁻, which adopts a pentagonal bipyramidal geometry [18]. This represents the first fully inorganic homoleptic complex of seven-coordinated osmium and demonstrates the metal's ability to accommodate high coordination numbers when appropriate ligands are present [18].

Eight-coordinate complexes are observed primarily in osmium compounds with small, highly electronegative ligands such as fluoride. These complexes typically adopt cubic or dodecahedral geometries, though examples are relatively rare compared to lower coordination numbers [20].

Ligand field theory applications

Ligand field theory provides crucial insights into the electronic structure and properties of osmium coordination complexes. The theory is particularly valuable for understanding the magnetic properties, electronic spectra, and stability patterns observed in osmium compounds.

In octahedral osmium(IV) complexes, ligand field theory explains the observed electronic configurations and magnetic properties [23]. For d⁴ osmium(IV) systems in octahedral fields, the theory predicts specific electron arrangements depending on the ligand field strength. Strong-field ligands produce low-spin configurations with paired electrons, while weak-field ligands may result in high-spin arrangements [23].

The application of ligand field theory to osmium pyrophosphate (OsP₂O₇) demonstrates the powerful predictive capability of this approach [23]. Spectroscopic studies combined with ligand field calculations yielded parameters including octahedral crystal field splitting (Δₒ = 20,000 cm⁻¹), Racah parameter B (704 cm⁻¹), and spin-orbit coupling constant (ζ = 3454 cm⁻¹) [23]. These parameters accurately predict the observed magnetic and optical properties of the compound.

The strong spin-orbit coupling characteristic of 5d elements like osmium significantly influences ligand field effects [24] [23]. This coupling leads to mixing of electronic states and can result in unusual magnetic behaviors, including temperature-independent paramagnetism and non-magnetic ground states despite the presence of unpaired electrons [23].

Ligand field theory also explains the electronic absorption spectra of osmium complexes [25]. The theory successfully predicts the energies and intensities of d-d transitions, charge transfer bands, and ligand-centered transitions. For osmium(IV) tetraaryl complexes, ligand field considerations explain the observed correlation between electrochemical and optical gaps [25].

The theory provides insight into the stabilization of different oxidation states through appropriate ligand choice [2]. Strong σ-donors and π-acceptors tend to stabilize lower oxidation states, while strong σ-donors and π-donors favor higher oxidation states. This principle guides the rational design of osmium complexes with desired electronic properties.

Stability constants of osmium complexes

The thermodynamic stability of osmium coordination complexes reflects the strength of metal-ligand interactions and provides quantitative measures of complex formation tendencies. Stability constants for osmium complexes span a wide range depending on the nature of the ligands, the oxidation state of osmium, and the coordination environment.

Osmium tetroxide forms exceptionally stable complexes with tertiary amines, with stability constants significantly larger than those observed for most other metal-ligand combinations [26]. The complexation with tetramethylethylenediamine (TMEN) in aqueous solution yields particularly large stability constants, reflecting the strong affinity between the electron-deficient osmium(VIII) center and the electron-rich amine ligands [26].

The stability constants of osmium complexes generally follow trends predicted by hard-soft acid-base theory. Osmium in higher oxidation states (+6, +8) acts as a harder acid and forms more stable complexes with hard donor ligands such as oxygen and nitrogen donors. Conversely, lower oxidation states (+2, +3) exhibit softer character and preferentially bind to softer ligands including sulfur and phosphorus donors [22].

Computational approaches using density functional theory have been employed to predict stability constants for osmium complexes [27]. These calculations achieve relative accuracy of 2-4 kcal/mol for stability constant predictions, corresponding to 1-3 orders of magnitude in the equilibrium constant [27]. Such computational tools provide valuable guidance for complex design and optimization.

The stability of osmium complexes is significantly influenced by the chelate effect, where multidentate ligands form more stable complexes than corresponding monodentate ligands [22]. Bidentate phosphine and arsine ligands form particularly stable complexes with osmium, as demonstrated by extensive studies of trans-[Os(L-L)₂X₂]^n+^ complexes where L-L represents various bidentate ligands [22].

Electrochemical stability represents another important aspect of osmium complex stability [17]. Many osmium complexes exhibit reversible or quasi-reversible redox behavior, indicating thermodynamic stability across multiple oxidation states. The electrochemical stability constants provide information about the relative stability of different oxidation states within a given ligand environment [17].

The kinetic stability of osmium complexes often exceeds their thermodynamic stability, particularly for complexes in higher oxidation states [6]. This kinetic inertness contributes to the persistence of osmium complexes under conditions where they might be expected to decompose based purely on thermodynamic considerations.

Table 1: Osmium Oxidation States and Electron Configurations
Oxidation StateElectron ConfigurationStabilityRepresentative Compounds
-2[Xe] 4f¹⁴ 5d⁸RareNa₂[Os(CO)₄]
-1[Xe] 4f¹⁴ 5d⁷RareNa₂[Os₄(CO)₁₃]
0[Xe] 4f¹⁴ 5d⁶ 6s²StableOs₃(CO)₁₂
+1[Xe] 4f¹⁴ 5d⁵ 6s²UncommonOsI
+2[Xe] 4f¹⁴ 5d⁶CommonOsI₂
+3[Xe] 4f¹⁴ 5d⁵CommonOsBr₃
+4[Xe] 4f¹⁴ 5d⁴Very CommonOsO₂, OsCl₄
+5[Xe] 4f¹⁴ 5d³KnownOsF₅
+6[Xe] 4f¹⁴ 5d²KnownOsF₆
+7[Xe] 4f¹⁴ 5d¹KnownOsOF₅
+8[Xe] 4f¹⁴ 5d⁰Very CommonOsO₄
Table 2: Osmium Fundamental Properties
PropertyValueUnit/Notes
Atomic Number76Protons
Atomic Weight190.23 g/molRelative atomic mass
Electronic Configuration (Ground State)[Xe] 4f¹⁴ 5d⁶ 6s²Neutral atom
First Ionization Energy8.7 eV (840 kJ/mol)First electron removal
Second Ionization Energy1600 kJ/molSecond electron removal
Third Ionization Energy2400 kJ/molThird electron removal
Electronegativity (Pauling)2.2Pauling scale
Electron Affinity106.1 kJ/molEnergy released when electron added
Table 3: Osmium Reactivity with Different Chemical Environments
Chemical EnvironmentReaction TypeProductsConditions
Atmospheric Oxygen (bulk metal)No reactionNo productsRoom temperature
Atmospheric Oxygen (powder)Slow oxidationOsO₄ (traces)Room temperature
WaterNo reactionNo productsNormal conditions
Aqua RegiaResistantInertRoom temperature
Concentrated Nitric AcidOxidationOsO₄Hot concentrated
Fluorine (600°C)OxidationOsF₇, OsF₆600°C, 400 atm
Chlorine (high temperature)HalogenationOsCl₄High temperature
Bromine (high temperature)HalogenationOsBr₄High temperature
Alkali FusionOxidationOsmatesWith oxidizer
Table 4: Common Osmium Coordination Geometries
Coordination NumberCommon GeometriesOxidation StatesExamples
4Square planar, Tetrahedral+2, +4OsCl₄²⁻, Os(CO)₄²⁻
5Square pyramidal, Trigonal bipyramidal+2, +4, +6OsCl₅⁻, OsF₅
6Octahedral+2, +3, +4, +6Os(NH₃)₆²⁺, OsF₆
7Pentagonal bipyramidal+4[Os(CN)₇]³⁻
8Cubic, Dodecahedral+6, +8OsF₈

Color/Form

Blue-white metal
Hard white metal

Boiling Point

5012 °C

Density

22.59 g/cu cm

Melting Point

3033 °C

UNII

2E7M255OPY

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (91.49%): Flammable solid [Danger Flammable solids];
H315 (89.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (87.23%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (89.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.8 Pa (mm Hg) at 3050 °C

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

7440-04-2

Wikipedia

Osmium

General Manufacturing Information

Osmium: ACTIVE
Osmium easily forms alloys with other platinum group metals and with iron, cobalt, and nickel.

Analytic Laboratory Methods

Method: EPA-NERL 252.2; Procedure: Graphite furnace atomic absorption spectrometry; Analyte: osmium; Matrix: water; Detection Limit: 20 ug/L.
Gravimetric techniques are still widely used for all the platinum-group metals but require correct preseparation procedures. The examination of solid materials is carried out by using either x-ray fluorescence spectrometry, where the use of matrixed-matched standards is essential, or dc-arc spectrography and spectrometry, where setup, sampling, and standardization are all element-specific. The most widely used method for determining low concentrations of the platinum-group metals in solution is atomic absorption spectrometry, which is useful for single element determinations but slow and laborious for multiple elements. Plasma emission spectrometry is the method of choice for rapid multielement analysis. Detection limits are 0.1-10 ppm. For two-orders-of-magnitude lower detection limits, the plasma mass spectrometer is used in specialist platinum-group metal laboratories. /Platinum Group Metals/

Stability Shelf Life

Stable in air in the cold; when finely divided, is slowly oxidized by air even at ordinary temperature to form tetroxide.

Dates

Last modified: 08-15-2023

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